molecular formula C15H22O4 B3220129 propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate CAS No. 1190883-10-3

propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate

Cat. No.: B3220129
CAS No.: 1190883-10-3
M. Wt: 266.33 g/mol
InChI Key: VOOCSMOODCMPDM-UXBLZVDNSA-N
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Description

Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate is an organic compound that features a furan ring, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate typically involves the esterification of 8-(furan-2-yl)-8-hydroxyoct-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, and other chromium-based oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of 8-(furan-2-yl)-8-oxooct-2-enoate.

    Reduction: Formation of 8-(furan-2-yl)-8-hydroxyoctan-2-ol.

    Substitution: Formation of halogenated derivatives of the furan ring.

Scientific Research Applications

Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate involves its interaction with specific molecular targets. The furan ring and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl (E)-8-(furan-2-yl)-8-oxooct-2-enoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.

    8-(Furan-2-yl)-8-hydroxyoct-2-enoic acid: The acid form of the compound, lacking the ester functional group.

    Propan-2-yl (E)-8-(thiophen-2-yl)-8-hydroxyoct-2-enoate: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-12(2)19-15(17)10-6-4-3-5-8-13(16)14-9-7-11-18-14/h6-7,9-13,16H,3-5,8H2,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOCSMOODCMPDM-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=CCCCCC(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C=C/CCCCC(C1=CC=CO1)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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